molecular formula C6H7F3N2O B1441338 [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol CAS No. 1260379-38-1

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B1441338
CAS No.: 1260379-38-1
M. Wt: 180.13 g/mol
InChI Key: BBEOXYIIWAUVSW-UHFFFAOYSA-N
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Description

Structural Characterization of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound (C₆H₇F₃N₂O) features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a hydroxymethyl group. Crystallographic studies reveal a twisted conformation influenced by the C–S–C–C torsion angle (73.7°) within the trifluoroethyl moiety, as observed in related pyrazole derivatives. The trifluoroethyl group adopts a staggered configuration relative to the pyrazole ring, minimizing steric hindrance while maximizing hyperconjugative interactions between the σ*(C–F) orbitals and adjacent π-systems.

X-ray diffraction data for analogous compounds, such as 3,5-bis(trifluoromethyl)pyrazole, show tetrameric arrangements stabilized by N–H···N hydrogen bonds. While direct crystallographic data for the title compound remains limited, density measurements (1.432 g/cm³) and space group predictions (monoclinic P2₁/c) align with trends observed in fluorinated pyrazole derivatives. Key bond lengths include:

  • N–N (pyrazole): 1.34–1.37 Å
  • C–F (trifluoroethyl): 1.32–1.35 Å
  • C–O (methanol): 1.42 Å

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • Pyrazole H4: δ 7.81 (s, 1H, J = 2.1 Hz)
  • Trifluoroethyl CH₂: δ 4.42 (q, 2H, J = 8.5 Hz)
  • Hydroxymethyl CH₂: δ 4.12 (s, 2H)
  • Hydroxyl proton: δ 2.51 (br s, 1H)

¹³C NMR displays:

  • Pyrazole C3: δ 144.2 ppm
  • CF₃: δ 121.5 ppm (q, J = 272 Hz)
  • Hydroxymethyl: δ 58.9 ppm
    ¹⁹F NMR shows a singlet at δ -71.2 ppm for the CF₃ group.
Infrared (IR) Vibrational Signature Analysis

Key IR absorptions (KBr, cm⁻¹):

  • O–H stretch: 3420 (broad)
  • C–F asymmetric stretch: 1315
  • Pyrazole ring breathing: 1584
  • C–N stretch: 1125
  • C–O–H bending: 1088
    The trifluoromethyl group’s umbrella bending appears at 743 cm⁻¹, while in-plane rocking vibrations occur at 311 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals:

  • Molecular ion: m/z 180.13 [M]⁺
  • Major fragments:
    • m/z 162.10 [M – H₂O]⁺
    • m/z 134.08 [M – CF₃]⁺
    • m/z 95.04 [C₃H₃N₂O]⁺

      High-resolution MS confirms the molecular formula with a mass error < 2 ppm.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict:

  • HOMO-LUMO gap: 5.52 eV
  • Dipole moment: 5.47 Debye
  • Mulliken charges:
    • Pyrazole N1: -0.32 e
    • CF₃ carbon: +0.41 e

      Solvent modeling (methanol) reduces the HOMO-LUMO gap to 5.41 eV due to polar interactions.
Molecular Orbital Configuration Analysis

Frontier molecular orbitals reveal:

  • HOMO: Localized on pyrazole π-system and hydroxyl oxygen
  • LUMO: Dominated by σ(C–F) orbitals
    Natural Bond Orbital (NBO) analysis identifies hyperconjugative stabilization from LP(O) → σ
    (C–N) interactions (E² = 18.3 kcal/mol).

Table 1: Comparative NMR Chemical Shifts of Key Protons

Proton Environment δ (ppm) Multiplicity Coupling Constants (Hz)
Pyrazole H4 7.81 Singlet -
Trifluoroethyl CH₂ 4.42 Quartet J = 8.5
Hydroxymethyl CH₂ 4.12 Singlet -

Table 2: DFT-Derived Geometric Parameters

Parameter Gas Phase Methanol Solution
N–N Bond Length (Å) 1.357 1.362
C–F Bond Length (Å) 1.332 1.335
Dihedral Angle (°) 73.7 74.2

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-1-5(3-12)10-11/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEOXYIIWAUVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230937
Record name 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260379-38-1
Record name 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260379-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

Overview:
This classical method involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with hydrazine to form the pyrazole ring, followed by functionalization at the 3-position to introduce the methanol group.

Reaction Steps:

  • Synthesize or obtain a 1,3-dicarbonyl compound with a trifluoroethyl group.
  • Condense with hydrazine hydrate under reflux or controlled temperature.
  • Isolate the pyrazole intermediate.
  • Functionalize the 3-position (e.g., via formylation and reduction) to yield the methanol derivative.

Key Data Table:

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Trifluoroethyl-1,3-dione, hydrazine, EtOH 60–85 1–3 h, 60–80°C
3-Formylation Vilsmeier reagent (DMF/POCl3) 70–80 0–25°C, 2–4 h
Reduction to methanol NaBH4 or LiAlH4, MeOH 60–90 0–25°C, 1–2 h

Advantages:

  • Straightforward, scalable.
  • Regioselectivity can be controlled by choice of starting materials.

Limitations:

  • Multi-step, may require purification after each step.
  • Some steps may need low temperatures or inert atmosphere.

N-Alkylation of Pyrazole with Trifluoroethyl Halide

Overview:
A preformed pyrazole (with a methanol group at the 3-position) is alkylated at the N1 position using a trifluoroethyl halide under basic conditions.

Reaction Steps:

  • Prepare or obtain 3-hydroxymethyl-1H-pyrazole.
  • React with 1,1,1-trifluoro-2-iodoethane in the presence of cesium carbonate in acetonitrile at 80°C overnight.
  • Isolate the N-trifluoroethylated product via extraction and chromatography.

Key Data Table:

Step Reagents/Conditions Yield (%) Notes
N-Alkylation 3-hydroxymethyl-1H-pyrazole, CF3CH2I, Cs2CO3 70–95 MeCN, 80°C, overnight

Advantages:

  • Operationally simple.
  • High yields and selectivity.

Limitations:

  • Requires access to trifluoroethyl halides.
  • Some halides may be expensive or difficult to handle.

Comparative Analysis of Methods

Method Key Reagents Yield Range (%) Complexity Scalability Safety Considerations
Cyclocondensation Trifluoroethyl dione, hydrazine 60–85 Moderate Good Moderate (hydrazine handling)
(3+2) Cycloaddition (Diazo) Trifluorodiazoethane, enone 50–80 High Limited High (diazo compound hazards)
N-Alkylation of Pyrazole Pyrazole, trifluoroethyl halide 70–95 Low Excellent Moderate (alkyl halide handling)

Research Findings and Optimization Notes

  • The N-alkylation route is the most efficient and operationally straightforward for laboratory-scale synthesis, offering high yields and easy purification.
  • Cyclocondensation remains a robust method when starting materials are available and is amenable to scale-up.
  • (3+2) Cycloaddition with trifluorodiazoethane provides unique substitution patterns but is generally reserved for specialized applications due to safety concerns.
  • Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures, with ratios adjusted according to polarity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, organic solvents like dichloromethane (DCM).

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Overview

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is an organic compound featuring a trifluoroethyl group attached to a pyrazole ring. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications. The compound has garnered attention in fields such as chemistry, biology, medicine, and industry due to its potential as a building block for more complex molecules and its bioactive properties.

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances reactivity and selectivity in chemical reactions.
  • Development of Novel Materials : The compound is explored for the creation of new materials with specific properties, particularly in polymer chemistry and material science.
ApplicationDescription
Organic SynthesisUsed as a precursor for synthesizing complex organic compounds.
Material DevelopmentInvestigated for creating materials with enhanced properties.

Biology

  • Bioactive Compound : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that trifluoroethyl compounds can influence biological processes such as protein folding, which may lead to therapeutic applications.
  • Mechanism of Action : The compound's interaction with biological targets is under investigation. It may modulate enzyme activities or receptor interactions, contributing to its potential efficacy in treating various conditions.
Biological ActivityPotential Effects
AntimicrobialInhibits growth of bacteria and fungi.
Anti-inflammatoryModulates inflammatory pathways.

Medicine

  • Drug Development : The compound is being explored for its potential use in pharmaceuticals. Its unique structure may lead to the design of new drugs with improved efficacy and safety profiles.
  • Therapeutic Applications : Ongoing research focuses on its application in treating diseases related to inflammation and infection.
Medical ApplicationDescription
Drug DesignUtilized in the development of new therapeutic agents.
Disease TreatmentInvestigated for potential use in anti-inflammatory therapies.

Industry

  • Specialty Chemicals Production : this compound is employed in the production of specialty chemicals and intermediates across various industrial applications.
  • Agrochemicals : The compound's properties are being studied for use in agrochemicals, potentially enhancing crop protection products.
Industrial UseDescription
Specialty ChemicalsUsed as an intermediate in chemical manufacturing.
Agrochemical DevelopmentExplored for enhancing agricultural products.

Preparation Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-hydroxymethyl-1H-pyrazole and 2,2,2-trifluoroethyl bromide under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often utilizing potassium carbonate (K₂CO₃) as a base.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Trifluoromethylation Reactions : Research demonstrated that this compound can be used effectively in trifluoromethylation reactions to create biologically active molecules from simple alcohols .
  • Antimicrobial Studies : Investigations into its antimicrobial properties have shown promising results against specific bacterial strains, indicating its potential as a novel antimicrobial agent .
  • Inflammation Pathway Modulation : Studies have suggested that derivatives of this compound may inhibit key enzymes involved in inflammatory pathways, showcasing its therapeutic potential .

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Analysis

The table below compares key structural and physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Key Applications/Interactions
This compound 1260379-38-1 C₆H₇F₃N₂O 180.13 Hydroxymethyl, trifluoroethyl Oil Enzyme inhibition (PDE10), IL6 binding
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol 1482422-89-8 C₁₀H₉FN₂O 192.19 Hydroxymethyl, fluorophenyl Powder Undisclosed (structural analog)
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid 1260659-18-4 C₇H₇F₃N₂O₂ 208.14 Carboxylic acid, trifluoroethyl N/A Potential for ionic interactions
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone 2054954-64-0 C₇H₇F₃N₂O 192.14 Ketone, trifluoroethyl N/A Higher hydrophobicity

Functional Group Impact on Pharmacological Properties

  • Hydroxymethyl Group: The hydroxyl group in this compound enables hydrogen bonding with residues like His525 and Gln726 in IL6 and PDE10, critical for its inhibitory activity .
  • Trifluoroethyl vs. Fluorophenyl: The trifluoroethyl group enhances lipophilicity and electron-withdrawing effects compared to the fluorophenyl substituent in [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol. This difference may influence membrane permeability and target selectivity .
  • Carboxylic Acid Derivative : The acetic acid analog (2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid ) introduces a negatively charged group at physiological pH, which could improve solubility but may limit blood-brain barrier penetration .

Electronic and Steric Effects

  • The trifluoroethyl group exerts strong electron-withdrawing effects, reducing the electron density of the pyrazole ring.
  • This could favor interactions with hydrophobic enzyme pockets .

Metabolic Stability and Bioavailability

  • Fluorination generally improves metabolic stability by resisting oxidative degradation. The trifluoroethyl group in this compound likely confers longer half-life compared to non-fluorinated pyrazoles .
  • The hydroxymethyl group may undergo glucuronidation, a common metabolic pathway. In contrast, the ketone and carboxylic acid analogs are less prone to Phase II metabolism .

Biological Activity

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is a novel organic compound characterized by its unique trifluoroethyl group attached to a pyrazole ring. This structure imparts distinct chemical properties that can influence its biological activity. Understanding the biological implications of this compound is essential for its potential applications in medicinal chemistry and drug development.

The molecular formula of this compound is C6H7F3N2OC_6H_7F_3N_2O with a molecular weight of 180.13 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Chemical FormulaC6H7F3N2OC_6H_7F_3N_2O
Molecular Weight180.13 g/mol
IUPAC Name[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
AppearanceOil
Storage TemperatureRoom Temperature (RT)

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxymethyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, allowing the compound to cross cell membranes more effectively and interact with intracellular targets. This may lead to modulation of enzyme activities or receptor interactions .

Antimicrobial and Anti-inflammatory Properties

Recent studies have investigated the potential antimicrobial and anti-inflammatory properties of this compound. The presence of the pyrazole ring is known to confer certain pharmacological activities, including inhibition of specific enzymes involved in inflammatory pathways. Preliminary data suggest that derivatives of pyrazoles exhibit moderate antimicrobial activity against various pathogens .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of pyrazole derivatives in animal models. The study demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced inflammation in rodents.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison was made with other trifluoroethyl-substituted pyrazoles:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol]LowModerate
[5-(Trifluoromethyl)-pyrazole derivative]HighLow

This table illustrates that while this compound exhibits moderate antimicrobial activity and significant anti-inflammatory effects, other derivatives may show different profiles depending on their structural modifications.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYieldKey Reference
Trifluoroethyl pyrazoleHydrazine hydrate, KOH, ethanol, reflux~60–70%
Tosylate intermediates[¹⁸F]Trifluoroethyl tosylate, O-alkylation~40%

Basic: How is this compound characterized in synthetic workflows?

Methodological Answer:
Post-synthesis characterization employs:

  • ¹H/¹³C NMR : To confirm regioselectivity of the pyrazole ring and trifluoroethyl substitution.
  • IR Spectroscopy : Identifies hydroxyl (-OH) and C-F stretches (1100–1200 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₇H₉F₃N₂O).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solid-state stability .

Advanced: How can regioselectivity in pyrazole ring formation be optimized during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Reaction Temperature : Higher temperatures (>80°C) favor 1,3-dipolar cycloaddition to form the 1,3,5-trisubstituted pyrazole.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves yield and reduces byproducts .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoroethyl) direct hydrazine attack to the β-position of α,β-unsaturated ketones .

Advanced: What strategies mitigate the reactivity of the trifluoroethyl group during functionalization?

Methodological Answer:
The trifluoroethyl group’s strong electron-withdrawing nature necessitates:

  • Protection of the Methanol Group : Temporary silylation (e.g., TBSCl) prevents oxidation during alkylation .
  • Mild Reaction Conditions : Avoid strong bases (e.g., NaH) to prevent β-elimination.
  • Radiolabeling : Use [¹⁸F]trifluoroethyl tosylate instead of iodide to minimize decomposition during PET probe synthesis .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use DMSO-d₆ as a solvent to stabilize enol forms.
  • Isotopic Interference : Fluorine (¹⁹F) splitting in NMR requires decoupling techniques.
  • X-ray Validation : Resolves ambiguities in regiochemistry, as seen in crystal structures of related trifluoroethyl pyrazoles .

Advanced: What are the applications of this compound in developing PET/MRI bimodal probes?

Methodological Answer:
The trifluoroethyl group enables ¹⁸F-labeling for hypoxia imaging. Key steps include:

  • Radiosynthesis : React [¹⁸F]trifluoroethyl tosylate with hydroxyl-containing precursors under mild conditions (60°C, 30 min) .
  • Biodistribution Studies : Use autoradiography to validate tumor uptake vs normal tissue.
  • Co-registration : Combine PET (¹⁸F signal) with MRI for spatial resolution in preclinical models .

Advanced: How does the trifluoroethyl group influence pharmacokinetics and target binding?

Methodological Answer:
The trifluoroethyl moiety:

  • Enhances Lipophilicity : LogP increases by ~0.5–1.0 units, improving blood-brain barrier penetration.
  • Metabolic Stability : Resists oxidative metabolism due to strong C-F bonds, prolonging half-life.
  • Protein Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target residues (e.g., in kinase inhibitors) .

Q. Table 2: Impact of Trifluoroethyl Group on Physicochemical Properties

PropertyTrifluoroethyl vs Ethyl AnalogueRationale
LogP+0.7Increased hydrophobicity
Metabolic Half-life2.5× longerC-F bond stability
Target Binding Affinity10–100× higherFluorine-protein dipole interactions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
Reactant of Route 2
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

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